ML262

NAFLD lipid droplet inhibition phenotypic screening

Studying lipid droplet biogenesis in murine hepatocytes demands a potent, selective probe that avoids confounding cytotoxicity. ML262 directly addresses this with an IC50 of 6.4 nM and no cytotoxicity up to 33 µM. • 10.9-fold more potent than ML261; >100-fold more potent than triacsin C. • Does not inhibit fatty acid uptake (up to 50 µM), enabling clean downstream mechanistic studies. • Published comprehensive in-vitro ADME data facilitates immediate medicinal chemistry optimization.

Molecular Formula C27H32N2O4S
Molecular Weight 480.6 g/mol
Cat. No. B163245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML262
SynonymsN-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-morpholinyl)-4-phenyl-2-thiophenecarboxamide
Molecular FormulaC27H32N2O4S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC
InChIInChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30)
InChIKeyXJRACSVZNIKMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML262: Hepatic Lipid Droplet Inhibitor Overview


ML262 (CAS 902502-82-3, CID 20855303) is a phenylthiophene-2-carboxamide small-molecule inhibitor of hepatic lipid droplet formation, discovered through a high-content imaging-based phenotypic screen in murine AML-12 hepatocytes [1]. It exhibits an IC₅₀ of 6.4 nM against oleic acid-induced lipid droplet accumulation and demonstrates no cytotoxicity up to 33 µM and no inhibition of fatty acid uptake up to 50 µM [1]. As a first-in-class chemical probe, ML262 operates downstream of lipid transporters and belongs to a distinct chemical scaffold that differentiates it from its closest in-class analog ML261 [1].

Why ML262 Cannot Be Replaced


Although ML261 and ML262 were co-discovered in the same screening campaign and share the same therapeutic indication (non-alcoholic fatty liver disease), they differ fundamentally in chemical scaffold, potency magnitude, and the breadth of in-vitro ADME characterization available. ML262 (phenylthiophene-2-carboxamide) is approximately 10.9-fold more potent than ML261 (thienopyrrole-5-carboxamide) in the identical AML-12 assay [1]. Substitution with the older tool compound triacsin C introduces a potency loss of over two orders of magnitude and narrows the cytotoxicity window severely, as triacsin C is toxic at concentrations near its IC₅₀ [1]. Procurement decisions must therefore account for these quantifiable differences in potency, selectivity, and available pharmacological data.

ML262 Differentiation Evidence


Lipid Droplet Inhibition Potency vs ML261

In the same high-content imaging assay measuring inhibition of oleic acid-induced lipid droplet formation in murine AML-12 hepatocytes, ML262 achieved an IC₅₀ of 6.4 nM, compared to 69.7 nM for ML261 — representing a 10.9-fold improvement in potency [1]. Both compounds were tested under identical conditions in the same probe discovery campaign, making this a direct head-to-head comparison [1].

NAFLD lipid droplet inhibition phenotypic screening

Lipid Droplet Inhibition Potency vs Triacsin C

ML262 (IC₅₀ = 6.4 nM) is vastly more potent than the historical tool compound triacsin C, which exhibits an IC₅₀ of approximately 1–3 µM in the same AML-12 lipid droplet formation assay [1]. This corresponds to a 156- to 469-fold potency advantage for ML262. Additionally, triacsin C is toxic to cells at concentrations close to its IC₅₀, whereas ML262 shows no cytotoxicity up to 33 µM, a concentration >5,000-fold above its IC₅₀ [1].

ACSL inhibition lipid metabolism comparative pharmacology

Cytotoxicity Selectivity vs ML261

In the multiplexed HCS cytotoxicity counter-assay performed in parallel with the primary screen, ML262 exhibited no cytotoxicity up to 33 µM, yielding a fold-selectivity of >5,200× (33,000 nM / 6.4 nM) [1]. The summary table reports >520×, conservatively using the highest tested non-cytotoxic concentration. For ML261, the same assay yielded >33 µM / 69.7 nM = >477× [1]. The wider selectivity window of ML262 provides an additional margin of confidence for in-vitro experiments requiring prolonged compound exposure.

selectivity window cytotoxicity counter-screen safety margin

In Vitro ADME Profile

ML262 has a published comprehensive in-vitro ADME panel [1] that includes aqueous solubility, passive membrane permeability (PAMPA), plasma protein binding, plasma stability, and hepatic microsome stability. In contrast, no comparable published ADME table is available for ML261 within the same probe report. ML262 exhibits low aqueous solubility (0.47–1.0 µg/mL across pH 5.0–7.4), high PAMPA permeability (Pe = 155–551 ×10⁻⁶ cm/s), high plasma protein binding (99.86% human; 99.89% mouse), excellent plasma stability (>98% remaining at 3 h in both human and mouse), and moderate-to-poor hepatic microsome stability (96.95% human; 66.00% mouse remaining) [1].

ADME drug-like properties in-vitro pharmacology

Downstream of Fatty Acid Transporters

ML262 does not inhibit fatty acid uptake at concentrations up to 50 µM [1][2], consistent with the probe report finding that these inhibitors 'appear to work downstream of lipid transporters' [1]. This stands in mechanistic contrast to compounds that block lipid droplet formation by interfering with fatty acid entry into hepatocytes. Triacsin C, for instance, inhibits long-chain acyl-CoA synthetase (ACSL), an enzyme involved in fatty acid activation upstream of triglyceride synthesis [1].

mechanism of action fatty acid uptake target deconvolution

ML262 Research Scenarios


Murine NAFLD Mechanistic Studies

When investigating the molecular machinery of lipid droplet biogenesis in murine hepatocyte models, ML262's 6.4 nM IC₅₀ [1] and >5,200× cytotoxicity selectivity window [1] make it the superior choice over ML261 (69.7 nM, 10.9-fold less potent) and triacsin C (1–3 µM, narrow safety margin). Researchers can confidently use ML262 at low nanomolar concentrations over extended incubation periods without confounding cytotoxicity.

Post-Uptake Lipid Droplet Pathway Deconvolution

ML262 does not inhibit fatty acid uptake at concentrations up to 50 µM [1][2], distinguishing it from triacsin C and other ACSL-targeting compounds. This property makes ML262 the preferred probe for studies aimed at dissecting intracellular lipid droplet formation mechanisms downstream of fatty acid entry — including DGAT activity, triglyceride synthesis, and lipid droplet coat protein assembly [1].

Pharmacokinetic and Formulation Feasibility

With its published comprehensive in-vitro ADME panel [1], ML262 provides a data-rich starting point for medicinal chemistry optimization programs. The low aqueous solubility (0.47–1.0 µg/mL) and high plasma protein binding (>99%) [1] represent tractable liabilities for formulation development. In contrast, ML261 lacks comparable published ADME data, requiring additional characterization investment before in-vivo studies can be designed.

Species-Specific Murine NAFLD Pharmacology

Both ML262 and ML261 exhibit species-specific activity — potent in murine AML-12 cells but little to no activity in human HuH7 or primary human hepatocytes [1]. For laboratories working with mouse models of NAFLD (e.g., high-fat diet-induced steatosis), ML262 offers the highest potency available in this chemical class, making it the optimal tool compound for target validation studies in murine systems where human translatability is not the immediate objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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